N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
The molecular structure and interactions of related compounds have been thoroughly investigated, demonstrating the importance of intramolecular and intermolecular hydrogen bonding. These bonds contribute to the stability and reactivity of such compounds, facilitating their applications in drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011). The detailed molecular interactions provide a foundation for understanding how modifications in the structure could enhance biological activity or selectivity towards specific targets.
Synthesis and Chemical Properties
The synthesis of tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has shown significant antitumor activity, highlighting the potential of such compounds in medicinal chemistry and oncology research (Alqasoumi et al., 2010). Additionally, the rhodium-catalyzed cyanation of C-H bonds using related sulfonamide as a cyanating reagent opens new avenues for synthesizing benzonitrile derivatives, demonstrating the compound's versatility in organic synthesis (Chaitanya, Yadagiri, & Anbarasan, 2013).
Biological Applications and Potentials
Research on related compounds shows promising biological applications, including the development of new antitumor agents with potent efficacy compared to established drugs (Alqasoumi et al., 2010). Furthermore, the exploration of quinazoline derivatives for diuretic and antihypertensive agents reflects the potential of such chemical structures in addressing cardiovascular diseases (Rahman et al., 2014).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-13-23(31-3)24(14-18(17)2)32(29,30)26-21-10-11-22-20(15-21)9-12-25(28)27(22)16-19-7-5-4-6-8-19/h4-8,10-11,13-15,26H,9,12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSKBWGQSJXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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